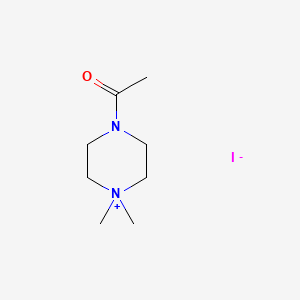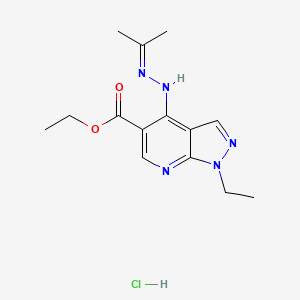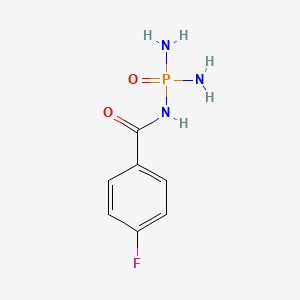
8-Aminoadenin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
9H-Purine-6,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: This compound is studied for its role in DNA and RNA synthesis, as well as its potential as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Wirkmechanismus
Target of Action
8-Aminoadenine primarily targets the adenine receptor . The adenine receptor is a G protein-coupled receptor activated by the nucleoside adenosine, playing a crucial role in various biological processes.
Mode of Action
8-Aminoadenine acts as an agonist of the adenine receptor . It exhibits a Ki value of 0.0341 μM in HEK293 cells expressing an adenine binding site, indicating its high affinity for the human adenine receptor . This interaction leads to various downstream effects, including the reduction of cellular ATP levels and inhibition of mRNA synthesis .
Biochemical Pathways
The action of 8-Aminoadenine affects several biochemical pathways. It has been found to reduce cellular ATP levels and inhibit mRNA synthesis . Additionally, it blocks Akt/mTOR signaling, which plays a key role in cell growth, proliferation, and survival .
Pharmacokinetics
Its solubility in water (2 mg/ml when warmed) suggests that it may have good bioavailability .
Result of Action
8-Aminoadenine has potent effects at the cellular level. It has been found to potently inhibit the proliferation of various breast cancer cell lines and activate cell death independent of p53 . This suggests that 8-Aminoadenine could have potential therapeutic applications in cancer treatment.
Biochemische Analyse
Biochemical Properties
8-Aminoadenine reduces cellular ATP levels and inhibits mRNA synthesis . It also inhibits transcription and polyadenylation . The compound interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions.
Cellular Effects
8-Aminoadenine has a profound impact on various types of cells and cellular processes. It potently inhibits the proliferation of various breast cancer cell lines and activates cell death independent of p53 . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 8-Aminoadenine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Theoretical calculations indicate a strong preferential stabilization of the triplex over the duplex when adenine is replaced by 8-Aminoadenine .
Dosage Effects in Animal Models
The effects of 8-Aminoadenine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies on 8-Aminoadenine in this context are currently limited.
Metabolic Pathways
8-Aminoadenine is involved in purine metabolism . Purines are biologically synthesized as nucleotides, particularly as ribotides, i.e., bases attached to ribose 5-phosphate . Both adenine and guanine are derived from the nucleotide inosine monophosphate (IMP), which is the first compound in the pathway to have a completely formed purine ring system .
Subcellular Localization
The subcellular localization of 8-Aminoadenine and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies on the subcellular localization of 8-Aminoadenine are currently limited.
Vorbereitungsmethoden
The synthesis of 9H-Purine-6,8-diamine typically involves the modification of purine derivatives. One common method includes the reaction of 2-amino-6-chloropurine with appropriate reagents to introduce the amino group at the 8-position. This process often requires specific reaction conditions such as the use of dimethylformamide (DMF) as a solvent and the presence of phase transfer catalysts . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
9H-Purine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the purine ring, leading to various reduced derivatives.
Substitution: Common reagents for substitution reactions include halogens and amines, which can replace hydrogen atoms in the purine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
9H-Purine-6,8-diamine can be compared with other purine derivatives such as:
2,6-Diaminopurine: Similar in structure but with different substitution patterns, leading to varied biological activities.
6-Morpholin-4-yl-9H-purine: Another purine derivative with distinct pharmacological properties.
8-Aminoguanine: Shares the amino group at the 8-position but differs in other structural aspects.
The uniqueness of 9H-Purine-6,8-diamine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
7H-purine-6,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUVOLUPRFCPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402507 | |
| Record name | 1H-Purine-6,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-33-8 | |
| Record name | 1H-Purine-6,8-diamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-6,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 8-aminoadenine displays a high affinity for polypyrimidine sequences in DNA and RNA. Unlike typical adenine, which forms Watson-Crick base pairs with thymine (T) or uracil (U), 8-aminoadenine participates in the formation of highly stable parallel triple helices. [, , , , ]. This unique interaction stems from its ability to form hydrogen bonds with the target sequence without disrupting the underlying duplex structure. 8-aminoadenine's preference for parallel duplex and triplex formations over traditional antiparallel duplexes makes it a valuable tool for various biotechnological applications [, ].
ANone:
A: The provided research primarily focuses on 8-aminoadenine incorporated into oligonucleotides. The stability of these modified oligonucleotides, particularly in triplex formation, is highlighted. Notably, 8-aminoadenine-containing oligonucleotides form stable triplexes even at neutral pH, a condition where typical DNA triplexes are unstable [, , ]. This suggests enhanced stability compared to unmodified adenine in these contexts.
ANone: The provided research focuses on the structural and binding properties of 8-aminoadenine in the context of nucleic acid interactions. There's no mention of intrinsic catalytic properties or applications outside this scope.
A: Yes, theoretical calculations have been employed to investigate the base pairing properties of 8-aminoadenine []. These studies demonstrate that the presence of the 8-amino group preferentially stabilizes triplex structures over duplexes when compared to adenine [, ]. This computational insight supports the experimental observation of stable triplex formation with 8-aminoadenine-modified oligonucleotides.
A: The 8-amino group is crucial for the unique binding properties of this molecule. Replacing adenine with 8-aminoadenine in oligonucleotides significantly enhances the stability of parallel duplexes and triplexes [, , ]. This modification is particularly impactful at neutral pH, allowing for triplex formation under conditions where it would typically be unfavorable [, ]. Research also suggests that the isomorphism of the triads formed by 8-aminoadenine with target sequences is vital for stable triplex formation [].
A: While specific degradation studies aren't detailed, 8-aminoadenine's successful incorporation into oligonucleotides and subsequent use in various experiments [, , , , ] suggest a degree of stability under standard laboratory conditions. The research emphasizes the enhanced stability 8-aminoadenine imparts to oligonucleotide structures, particularly triplexes [, ].
ANone: The provided research primarily explores the biophysical and biochemical properties of 8-aminoadenine in the context of nucleic acid interactions. It doesn't delve into SHE regulations, as those are more relevant to large-scale production and potential therapeutic applications.
ANone: The focus of the provided research lies in understanding the fundamental interactions and structural properties of 8-aminoadenine within the framework of nucleic acid research. The abstracts don't extend to investigations of pharmacological properties, toxicological profiles, or related aspects. These are generally addressed in later stages of drug development, and 8-aminoadenine, based on this research, appears to be primarily a tool for biochemical and biophysical investigations.
A: While specific historical milestones aren't detailed, the provided research showcases the evolution of using 8-aminoadenine in nucleic acid research. Early studies focused on theoretical calculations and synthesis [, , ], laying the groundwork for understanding its unique properties. Later research demonstrates the successful incorporation of 8-aminoadenine into oligonucleotides and the formation of highly stable parallel duplexes and triplexes, even at neutral pH [, , ]. This progression highlights the growing interest in this modified nucleobase for potential biotechnological applications.
ANone: Absolutely. The unique properties of 8-aminoadenine make it a valuable tool across multiple disciplines. Its use in forming stable triplex structures has significant implications for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)








![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)
